N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is followed by the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS).
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-N′-(2-thiazolyl)urea: This compound also features a thiazole ring and a fluorophenyl group but differs in the presence of a urea moiety instead of a nitrobenzamide group.
N-(3-chlorophenyl)-N′-(2-thiazolyl)urea: Similar to the above compound but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide is unique due to the combination of its structural features, which may confer specific biological activities or material properties not found in similar compounds.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)13-5-4-6-14(20)11-13)9-10-21-18(24)15-7-2-3-8-16(15)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUUGZFXRQOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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